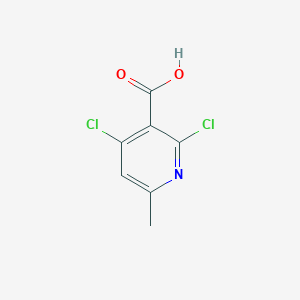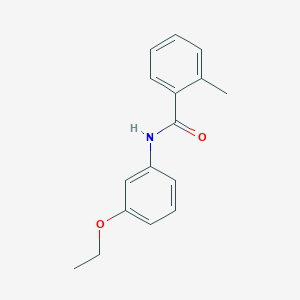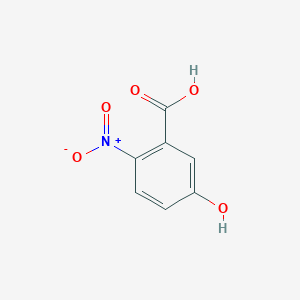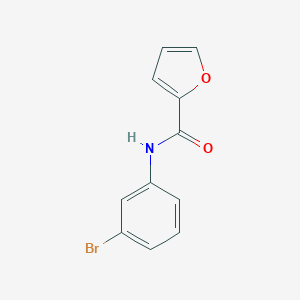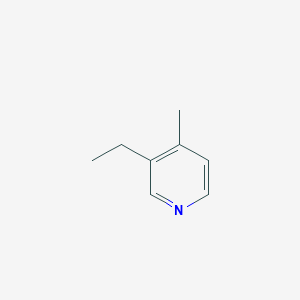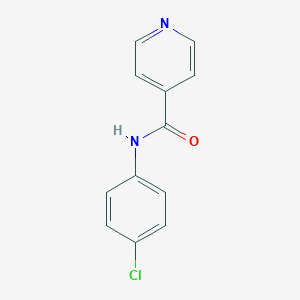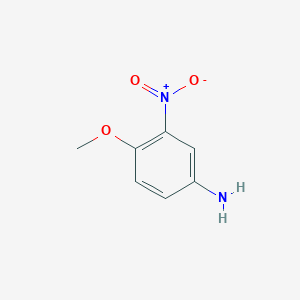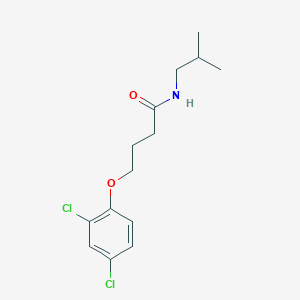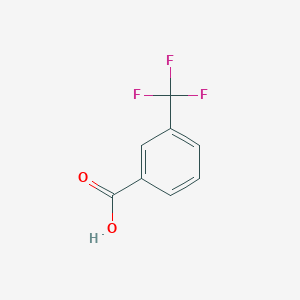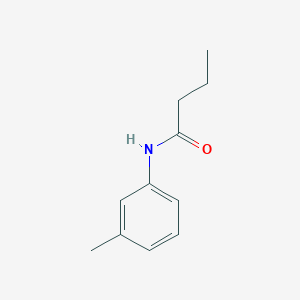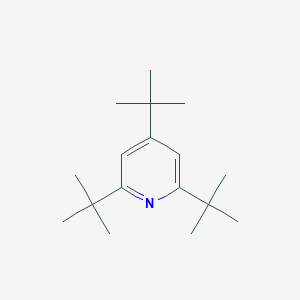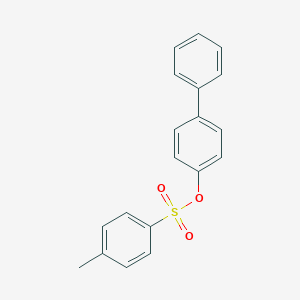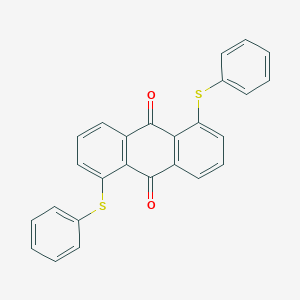
9,10-Anthracenedione, 1,5-bis(phenylthio)-
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(phenylthio)-, also known as Dibenzothiophenequinone (DBTQ), is a synthetic organic compound that has gained attention in scientific research due to its unique chemical properties. DBTQ has a molecular formula of C26H16O2S2 and a molecular weight of 448.54 g/mol. This compound is widely used in various fields of research, including the study of organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of DBTQ is not well understood. However, it is believed that DBTQ acts as an oxidant and can react with various nucleophiles, such as thiols and amines. This reactivity makes DBTQ a useful tool for organic synthesis and materials science.
Efectos Bioquímicos Y Fisiológicos
DBTQ has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit some cytotoxicity towards cancer cells in vitro. Further studies are needed to investigate the potential therapeutic applications of DBTQ.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBTQ has several advantages for use in laboratory experiments. It is a stable and relatively inexpensive compound that is readily available. Moreover, it has a wide range of reactivity, making it a versatile tool for organic synthesis and materials science. However, DBTQ also has some limitations. It is a toxic compound, and appropriate safety precautions must be taken when handling it. In addition, its reactivity can make it difficult to control in some reactions.
Direcciones Futuras
There are several future directions for research involving DBTQ. One potential area of research is the development of new synthetic methods for DBTQ and its derivatives. Another area of research is the investigation of the biochemical and physiological effects of DBTQ, particularly its potential as a therapeutic agent for cancer. Moreover, the use of DBTQ in materials science and the development of new materials with unique properties is an area of research that is likely to continue to grow in the future.
Aplicaciones Científicas De Investigación
DBTQ has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of various organic compounds, including heterocyclic compounds and natural products. In addition, DBTQ has been used as a building block for the synthesis of materials with unique optical and electronic properties. Moreover, DBTQ has been used as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
55879-96-4 |
|---|---|
Nombre del producto |
9,10-Anthracenedione, 1,5-bis(phenylthio)- |
Fórmula molecular |
C26H16O2S2 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
1,5-bis(phenylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C26H16O2S2/c27-25-20-14-8-16-22(30-18-11-5-2-6-12-18)24(20)26(28)19-13-7-15-21(23(19)25)29-17-9-3-1-4-10-17/h1-16H |
Clave InChI |
JGDLEVAYNWLIKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC=C5 |
Otros números CAS |
55879-96-4 |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

